4-Bromopyridine-3-carboxylic acid hydrochloride chemical structure
4-Bromopyridine-3-carboxylic acid hydrochloride chemical structure
An In-depth Technical Guide: 4-Bromopyridine-3-carboxylic acid Hydrochloride
Abstract
4-Bromopyridine-3-carboxylic acid hydrochloride is a structurally significant heterocyclic compound that serves as a versatile and highly valuable building block in modern organic synthesis. Its bifunctional nature, featuring a reactive bromine atom amenable to cross-coupling reactions and a carboxylic acid group ready for amide or ester formation, provides a platform for complex molecular construction. This guide offers a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and key applications. We delve into the strategic considerations for its use in synthetic workflows, particularly within drug discovery and materials science, providing field-proven insights and detailed experimental protocols for researchers, chemists, and drug development professionals.
Introduction: A Bifunctional Linchpin
In the landscape of synthetic chemistry, intermediates that offer orthogonal reactivity are of paramount importance. 4-Bromopyridine-3-carboxylic acid hydrochloride (also known as 4-bromonicotinic acid hydrochloride) emerges as a distinguished member of this class. The molecule is composed of a pyridine ring, a core structure in numerous pharmaceuticals, functionalized at the 4-position with a bromine atom and at the 3-position with a carboxylic acid.
The hydrochloride salt form enhances its stability and modulates its solubility profile, often simplifying handling and storage. The protonation of the pyridine nitrogen deactivates the ring towards certain electrophilic substitutions while also rendering the nitrogen non-nucleophilic, a crucial consideration for reaction planning. This unique combination of a halogen ready for metal-catalyzed bond formation and a carboxylic acid for derivatization makes it an indispensable precursor for constructing complex molecular architectures, from novel therapeutic agents to advanced functional materials.[1][2]
Caption: General workflow for the synthesis of 4-Bromopyridine-3-carboxylic acid HCl.
Protocol 1: Synthesis of 4-Bromopyridine-3-carboxylic Acid
This protocol is adapted from established methods for the oxidation of methylpyridines. [3]The choice of a strong oxidizing agent like potassium permanganate (KMnO₄) is effective for converting the robust methyl group to a carboxylic acid.
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Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the starting material (e.g., 4-bromo-3-methylpyridine, 1 equivalent) in water.
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Oxidation: Heat the suspension to 75-80°C. Add potassium permanganate (KMnO₄, ~2.5 equivalents) portion-wise over 1-2 hours. The causality here is crucial: portion-wise addition controls the exotherm of the reaction, preventing overheating and potential side reactions.
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Reaction Monitoring: Maintain the temperature and stir for an additional 3-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material. A color change from purple (MnO₄⁻) to brown (MnO₂) indicates reaction progression.
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Workup: Cool the reaction mixture to room temperature. Filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.
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Isolation: Acidify the filtrate with concentrated HCl to a pH of ~3-4. This protonates the carboxylate, causing the free acid product to precipitate.
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Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-Bromopyridine-3-carboxylic acid.
Protocol 2: Formation of the Hydrochloride Salt
This is a standard acid-base reaction. The choice of a non-aqueous solvent is key to precipitating the salt cleanly.
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Dissolution: Dissolve the synthesized 4-Bromopyridine-3-carboxylic acid (1 equivalent) in a suitable anhydrous solvent, such as isopropanol or diethyl ether.
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Acidification: Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether, 1.1 equivalents) with stirring.
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Precipitation: The hydrochloride salt will typically precipitate out of the solution. Stir for 30-60 minutes to ensure complete formation.
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Isolation: Collect the solid product by filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum.
Key Chemical Reactivity and Synthetic Strategy
The utility of this reagent lies in the orthogonal reactivity of its two functional groups. Strategic planning allows for selective manipulation of one site while the other remains protected or unreactive.
Handling the Hydrochloride Salt: The Neutralization Step
The pyridinium nitrogen in the salt is non-nucleophilic and deactivates the ring. For reactions requiring a neutral pyridine, such as its use as a ligand or in certain coupling reactions where the base is mild, the free base must be generated in situ or prior to use. [4] Protocol 3: Neutralization to Free Base This protocol is based on standard acid-base extraction principles. [5]
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Dissolution: Dissolve the 4-Bromopyridine-3-carboxylic acid hydrochloride in a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). [5]Effervescence (CO₂ release) is a positive indicator.
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Extraction: Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate (3x volumes). The free base is more soluble in the organic phase.
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Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
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Expert Insight: Avoid concentrating to complete dryness, as some pyridines can be volatile or unstable. It is often best to use the resulting solution directly in the next step. [5]
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Reactions at the Bromine Atom: Forging C-C and C-N Bonds
The C(sp²)-Br bond is a prime handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis. [1]
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Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
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Heck Coupling: Reaction with alkenes to form C-C bonds.
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Stille Coupling: Reaction with organostannanes to form C-C bonds. [4]
Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.
Reactions at the Carboxylic Acid: Building Amides and Esters
The carboxylic acid is readily converted into a variety of other functional groups, most commonly amides, which are prevalent in biologically active molecules.
Protocol 4: General Amide Coupling This protocol uses standard peptide coupling reagents to form an amide bond.
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Activation: Dissolve 4-Bromopyridine-3-carboxylic acid (hydrochloride or free base, 1 equiv.) in an anhydrous aprotic solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU, 1.1 equiv.) and a non-nucleophilic base (e.g., DIPEA, 2-3 equiv.). The base is critical to neutralize the hydrochloride and facilitate the reaction.
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Amine Addition: After stirring for 10-15 minutes to allow for the formation of the active ester, add the desired amine (1.0-1.2 equiv.).
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Reaction: Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
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Workup: Quench the reaction with water and extract with an appropriate organic solvent. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
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Purification: Purify the crude product via column chromatography or recrystallization.
Applications in Drug Discovery and Beyond
The 4-bromopyridine-3-carboxylic acid scaffold is a key feature in molecules designed for various therapeutic targets and industrial applications.
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Pharmaceutical Development: This building block is integral to the synthesis of inhibitors for enzymes like DNA gyrase, which is a target for antibacterial drugs. [6]Its structure is found in compounds investigated for neurological disorders and cancer therapies. [1][2]The ability to quickly generate diverse libraries by varying the amine in an amide coupling or the boronic acid in a Suzuki coupling makes it ideal for structure-activity relationship (SAR) studies.
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Agrochemicals: The pyridine ring is a common feature in herbicides and pesticides. This intermediate is used in the synthesis of advanced agrochemicals, contributing to improved crop protection. [1][2]* Materials Science: The rigid, functionalized aromatic structure can be incorporated into polymers and other advanced materials to impart specific thermal or electronic properties. [1]
Safety, Handling, and Storage
Proper handling is essential due to the hazardous nature of this and related compounds. The following information is synthesized from safety data sheets of structurally similar chemicals. [7][8][9][10] | Hazard Category | Description and Precautions | | :--- | :--- | | GHS Pictograms |
| | Signal Word | Warning | | Hazard Statements | H302: Harmful if swallowed. [7][8][10] H312: Harmful in contact with skin. [7][8] H315: Causes skin irritation. [7][10] H319: Causes serious eye irritation. [7][10] H332: Harmful if inhaled. [7][8] H335: May cause respiratory irritation. [10]| | Precautionary Statements | Prevention: P261: Avoid breathing dust. [7][10] P264: Wash skin thoroughly after handling. [7][9] P270: Do not eat, drink or smoke when using this product. [7][9] P271: Use only outdoors or in a well-ventilated area. [7][9] P280: Wear protective gloves/protective clothing/eye protection/face protection. [7][9]Response: P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. [7] P302+P352: IF ON SKIN: Wash with plenty of water. [7] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. [10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [9][10]| | Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat. [9]Use in a chemical fume hood to avoid inhalation. [10]| | Storage & Handling | Store in a tightly closed container in a cool, dry, and well-ventilated place. [8]The compound is hygroscopic; store under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture uptake. [8]|Conclusion
4-Bromopyridine-3-carboxylic acid hydrochloride is more than just a chemical reagent; it is a strategic tool for molecular design. Its well-defined points of reactivity allow for a modular and predictable approach to synthesizing complex target molecules. By understanding its properties, mastering the protocols for its use, and respecting its handling requirements, researchers in academia and industry can leverage this powerful building block to accelerate innovation in medicine, agriculture, and materials science.
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